Famotidine-13C-d3
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Overview
Description
Famotidine-13C-d3 is a stable isotope-labeled form of famotidine, a histamine H2 receptor antagonist. Famotidine is commonly used to treat conditions such as peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome by inhibiting gastric acid secretion . The isotopic labeling with carbon-13 and deuterium makes this compound particularly useful in scientific research, especially in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Famotidine-13C-d3 involves the incorporation of carbon-13 and deuterium into the famotidine molecule. This can be achieved through various synthetic routes, including:
Starting Material Preparation: The synthesis begins with the preparation of isotopically labeled starting materials, such as carbon-13 labeled thiazole and deuterium-labeled amines.
Coupling Reactions: These labeled starting materials are then subjected to coupling reactions under controlled conditions to form the intermediate compounds.
Final Assembly: The intermediate compounds undergo further reactions, including thioether formation and sulfonamide coupling, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of isotopically labeled starting materials.
Optimization: Optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Famotidine-13C-d3 undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the thiazole ring or the sulfur-containing groups.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Famotidine-13C-d3 has a wide range of scientific research applications:
Pharmacokinetics: Used as an internal standard in mass spectrometry to quantify famotidine levels in biological samples.
Metabolic Studies: Helps in studying the metabolic pathways and the fate of famotidine in the body.
Drug Development: Assists in the development of new histamine H2 receptor antagonists by providing insights into the structure-activity relationship.
Environmental Research: Used in tracing the environmental fate and transport of famotidine.
Industrial Applications: Employed in quality control and validation of famotidine-containing pharmaceutical products.
Mechanism of Action
Famotidine-13C-d3, like famotidine, acts as a competitive antagonist of the histamine H2 receptors. By binding to these receptors, it inhibits the action of histamine, thereby reducing gastric acid secretion. This mechanism involves:
Receptor Binding: this compound binds to the H2 receptors on the parietal cells in the stomach.
Inhibition of Acid Secretion: This binding prevents histamine from activating the receptors, leading to decreased production of gastric acid
Pathways Involved: The inhibition of the H2 receptors affects the cyclic AMP (cAMP) pathway, which is crucial for acid secretion
Comparison with Similar Compounds
Famotidine-13C-d3 can be compared with other histamine H2 receptor antagonists, such as:
Cimetidine: Another H2 receptor antagonist, but less potent and with more drug interactions.
Ranitidine: Similar in action but has been withdrawn from many markets due to safety concerns.
Nizatidine: Comparable efficacy but different pharmacokinetic profile
Uniqueness
This compound is unique due to its isotopic labeling, which makes it invaluable for research purposes. The incorporation of carbon-13 and deuterium allows for precise tracking and quantification in various analytical techniques .
Conclusion
This compound is a valuable compound in scientific research, offering insights into the pharmacokinetics, metabolism, and mechanism of action of famotidine. Its unique isotopic labeling makes it a crucial tool in drug development, environmental studies, and industrial applications.
Properties
Molecular Formula |
C8H15N7O2S3 |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2,3,3-trideuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoyl(113C)propanimidamide |
InChI |
InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)/i1D,2D2,6+1 |
InChI Key |
XUFQPHANEAPEMJ-DTTOTARQSA-N |
Isomeric SMILES |
[2H]C([13C](=NS(=O)(=O)N)N)C([2H])([2H])SCC1=CSC(=N1)N=C(N)N |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N |
Origin of Product |
United States |
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